3-(2-chloroacetamido)-N-methylbenzamide
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Overview
Description
3-(2-chloroacetamido)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroacetamido group attached to the benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been reported to have broad-spectrum antimicrobial activity .
Mode of Action
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Biochemical Pathways
Related compounds have been shown to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Result of Action
Related compounds have been found to impede pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-N-methylbenzamide typically involves the reaction of 3-amino-N-methylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetamido)-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups.
Hydrolysis: Amine and carboxylic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
3-(2-chloroacetamido)-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Similar Compounds
3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide: This compound has a similar structure but with a morpholinoacetamido group instead of a chloroacetamido group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and a chloroacetamido group.
Uniqueness
3-(2-chloroacetamido)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(15)7-3-2-4-8(5-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXIJTJRTZUUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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